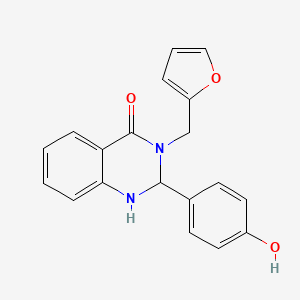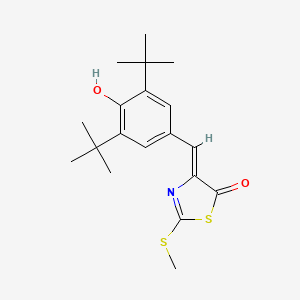
3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as BPPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPPO is a pyrrolidine derivative, and its chemical structure consists of a benzoyl group, a piperazine ring, a propoxyphenyl group, and a pyrrolidinedione ring.
作用機序
3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a modulator of certain neurotransmitter receptors, including dopamine and serotonin receptors. It has been shown to enhance the activity of these receptors, leading to increased neurotransmitter release and improved cognitive function. 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects in peripheral tissues.
実験室実験の利点と制限
One advantage of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, one limitation of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more soluble analogs of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione that can be administered more easily in experimental settings. Another area of interest is the investigation of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione's potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Finally, 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione's potential applications in materials science, particularly in the development of organic semiconductors, warrant further investigation.
合成法
The synthesis of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of acetic anhydride and acetic acid. The resulting product is then treated with benzoyl chloride and piperazine to obtain 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The synthesis method has been optimized to yield high purity and high yield of 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In neuroscience, 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used as a tool to study the function of certain neurotransmitter receptors. In materials science, 3-(4-benzoyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in the development of organic semiconductors.
特性
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-2-16-31-20-10-8-19(9-11-20)27-22(28)17-21(24(27)30)25-12-14-26(15-13-25)23(29)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZGVFBERPXEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzoylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)
![ethyl 4-[(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4965698.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)
![3-{[(3-bromophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4965709.png)


![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)

![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)
![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)

![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)